1-[(Benzylamino)methyl]cyclohexan-1-OL
Description
1-[(Benzylamino)methyl]cyclohexan-1-OL is a cyclohexanol derivative featuring a benzylamino-methyl (-CH₂-NH-CH₂-C₆H₅) substituent. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.3 g/mol (calculated based on structural analogs in and ). The compound’s stereochemical configuration and substituent positioning influence its physicochemical properties, including polarity, hydrogen-bonding capacity, and solubility.
Properties
IUPAC Name |
1-[(benzylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(9-5-2-6-10-14)12-15-11-13-7-3-1-4-8-13/h1,3-4,7-8,15-16H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXGXDDBXDLESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Benzylamino)methyl]cyclohexan-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzylamino)methyl]cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
1-[(Benzylamino)methyl]cyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(Benzylamino)methyl]cyclohexan-1-OL involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Variants: trans- vs. cis-Diastereomers
Compounds like trans-11 and cis-12 (from ) highlight the impact of stereochemistry on stability and yield. These diastereomers, derived from dibenzylamino-substituted cyclohexanols, exhibit distinct behaviors:
- trans-11 (80% yield): The dibenzylamino group adopts an equatorial conformation, confirmed by X-ray crystallography, enhancing stability .
- cis-12 (9% yield): Less favorable axial positioning likely contributes to lower yield and reactivity.
Comparison Table:
Substituent Effects: Benzyl vs. Phenyl Groups
1-Benzyl-4-phenylcyclohexan-1-ol (10) () demonstrates how aromatic substituents alter properties:
- Phenyl groups increase lipophilicity, reducing water solubility.
- Benzylamino-methyl in the target compound introduces polarity via the amine group, enabling hydrogen bonding and enhancing solubility in polar solvents .
Key Differences:
- 1-Benzyl-4-phenylcyclohexan-1-ol : Higher molecular weight (264.4 g/mol) and steric hindrance from dual aromatic groups.
- Target Compound : Lower molecular weight (219.3 g/mol) with improved reactivity in nucleophilic reactions due to the amine group .
Ring Size Variations: Cyclopentanol vs. Cyclohexanol Analogs
The cyclopentanol analog 1-[(benzylamino)methyl]cyclopentan-1-ol () has a smaller ring, leading to:
- Higher ring strain : Reduces conformational stability compared to the target compound’s chair conformation.
- Lower molecular weight: 205.3 g/mol vs. 219.3 g/mol for the cyclohexanol derivative.
- Altered solubility : Smaller rings may reduce hydrophobic interactions in biological systems .
Branched Chain Derivatives
2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol (, C₁₇H₂₅NO) illustrates how branching affects properties:
- Increased molecular weight : 259.39 g/mol vs. 219.3 g/mol for the target compound.
Structural Comparison:
| Compound () | Molecular Formula | Key Substituents |
|---|---|---|
| Branched Derivative | C₁₇H₂₅NO | Methyl, isopropenyl, benzylamino |
| Target Compound | C₁₄H₂₁NO | Benzylamino-methyl |
Biological Activity
1-[(Benzylamino)methyl]cyclohexan-1-OL, known by its CAS number 113912-41-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19NO, indicating the presence of a cyclohexane ring substituted with a benzylamino group and a hydroxyl group. Its structure can be represented as follows:
The biological activity of this compound is thought to be mediated through its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may exhibit antitumor and anti-inflammatory properties, potentially influencing cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that this compound may possess antitumor properties. A study conducted on pancreatic cancer cell lines demonstrated that compounds with similar structures inhibited cell growth and induced apoptosis through modulation of the Mcl-1 protein, which plays a crucial role in cell survival pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | Pancreatic Cancer | 10 | Inhibition of Mcl-1 |
| B | Colorectal Cancer | 5 | Induction of apoptosis |
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It has been reported to inhibit the expression of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .
Case Study 1: Pancreatic Cancer Inhibition
A focused library screening identified that analogs related to this compound exhibited significant inhibition of pancreatic cancer cell proliferation. The analogs were found to selectively inhibit CDK5 activity, which is linked to the stabilization of Mcl-1, thereby sensitizing cancer cells to apoptosis .
Case Study 2: Inflammatory Response Modulation
Another study explored the effect of this compound on histamine-induced inflammation in HeLa cells. The results indicated that treatment with this compound resulted in a significant decrease in IL-4 and IL-5 mRNA levels, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
